N-(4-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide
CAS No.:
Cat. No.: VC16286014
Molecular Formula: C21H15Cl2N3OS2
Molecular Weight: 460.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H15Cl2N3OS2 |
|---|---|
| Molecular Weight | 460.4 g/mol |
| IUPAC Name | N-(4-chloro-2-methylphenyl)-2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C21H15Cl2N3OS2/c1-12-8-15(23)6-7-17(12)26-18(27)10-29-21-19-16(9-28-20(19)24-11-25-21)13-2-4-14(22)5-3-13/h2-9,11H,10H2,1H3,(H,26,27) |
| Standard InChI Key | LTYJYBDDXZJMRN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=NC=NC3=C2C(=CS3)C4=CC=C(C=C4)Cl |
Introduction
N-(4-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a complex organic compound featuring a thieno[2,3-d]pyrimidine core linked to an acetamide group through a sulfanyl bridge. This compound is part of a broader class of molecules that have garnered interest in medicinal chemistry due to their potential biological activities, particularly in anticancer applications.
Synthesis and Preparation
The synthesis of N-(4-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. These may include the formation of the thieno[2,3-d]pyrimidine ring system, followed by the introduction of the sulfanyl bridge and the acetamide group. Specific methodologies can vary based on available reagents and desired yields.
Comparison with Similar Compounds
Several compounds share structural similarities with N-(4-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide. These include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide | C25H22Cl2N4O3S | Similar thienopyrimidine core, additional methoxy and methyl groups |
| N-(5-chloro-2-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide | C24H20ClN3O2S | Different pyrimidine derivative, lacks chlorine on the phenyl ring |
| N-(4-chloro-3-methoxyphenyl)-2-{[5-(4-bromophenyl)thieno[3,2-d]pyrimidin-6-yl]sulfanyl}acetamide | C25H22BrClN4O3S | Variation in halogen substituents, different thienopyrimidine orientation |
Future Research Directions
To fully explore the potential of N-(4-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide, further studies are required. These should include:
-
In Vitro Testing: Evaluate the compound's efficacy against various cancer cell lines to assess its anticancer potential.
-
Molecular Docking Studies: Investigate how the compound interacts with biological targets, such as enzymes or receptors involved in disease progression.
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Structure Optimization: Modify the compound to enhance its biological activity or improve its pharmacokinetic properties.
These studies will provide valuable insights into the compound's therapeutic potential and guide future drug development efforts.
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